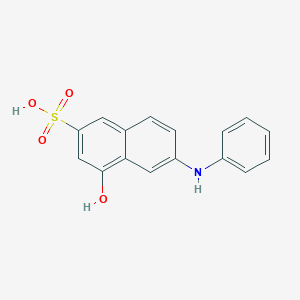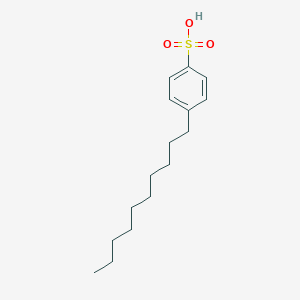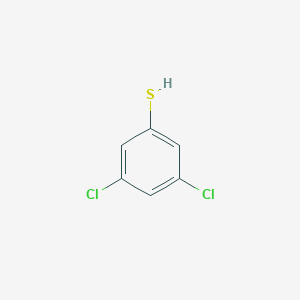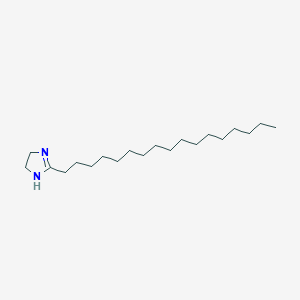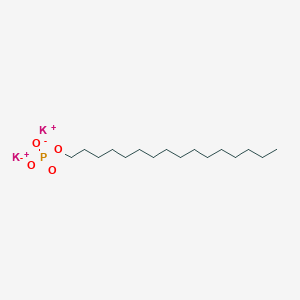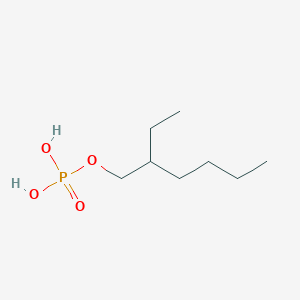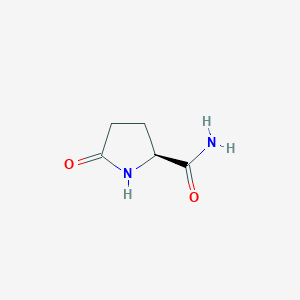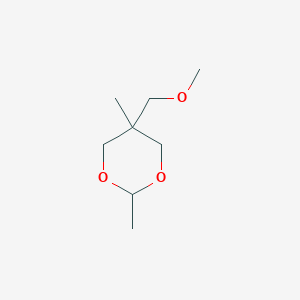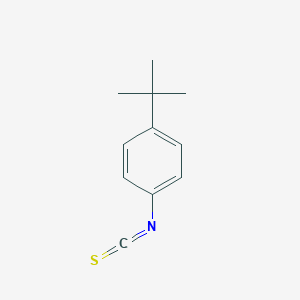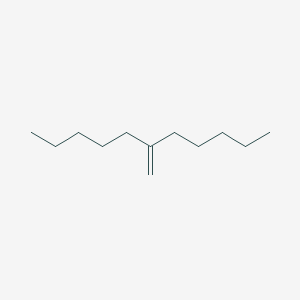
6-Methyleneundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyleneundecane is a chemical compound with the molecular formula C12H24. It is an alkene that is used in various scientific research applications. The compound has a unique chemical structure that makes it a valuable tool for studying different biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 6-Methyleneundecane is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. The compound has a unique chemical structure that allows it to insert into the lipid bilayer of the membrane, altering its fluidity and affecting the function of membrane-bound proteins.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Methyleneundecane are diverse and depend on the specific research application. The compound has been shown to affect the activity of enzymes, alter the permeability of cell membranes, and modulate the function of ion channels. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyleneundecane in lab experiments include its unique chemical structure, which allows it to interact with cell membranes and proteins in a specific way. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, the limitations of using 6-Methyleneundecane include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research on 6-Methyleneundecane. One area of research is the development of new drugs and therapies that target specific membrane-bound proteins. Another area of research is the study of the compound's effects on different cell types, including cancer cells and neuronal cells. Additionally, the development of new synthesis and purification techniques could improve the yield and purity of the compound, making it an even more valuable research tool.
Conclusion:
6-Methyleneundecane is a valuable tool for scientific research, with applications in the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound has a unique chemical structure that allows it to interact with cell membranes and proteins in a specific way, making it a valuable research tool. However, careful handling and storage are necessary due to the potential toxicity of the compound. Future research on 6-Methyleneundecane could lead to the development of new drugs and therapies for various diseases, as well as the development of new synthesis and purification techniques.
Métodos De Síntesis
The synthesis of 6-Methyleneundecane involves the reaction of 1-undecene with dimethyl sulfoxide (DMSO) and sulfuric acid (H2SO4). The reaction takes place under reflux conditions, and the product is obtained by distillation. The yield of the product is dependent on the reaction conditions, and the purity can be increased by further purification techniques.
Aplicaciones Científicas De Investigación
6-Methyleneundecane is used in various scientific research applications, including the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
17799-46-1 |
|---|---|
Nombre del producto |
6-Methyleneundecane |
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
6-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |
Clave InChI |
XEFKBSJQOZGUTE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)CCCCC |
SMILES canónico |
CCCCCC(=C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
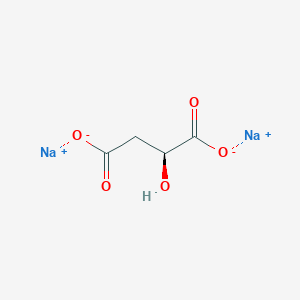
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
